![molecular formula C29H22ClN5O3 B2902471 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 320368-06-7](/img/no-structure.png)

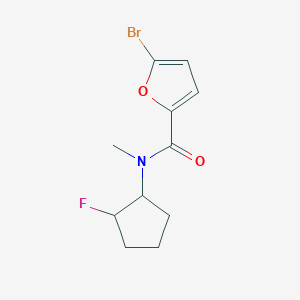

3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

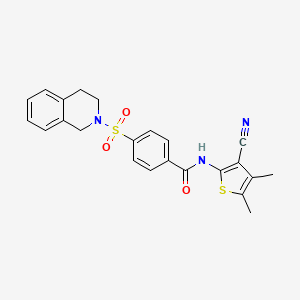

The compound “3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains several functional groups and rings, including acetyl, benzo[d]imidazole, pyrazole, and quinoline .

Synthesis Analysis

The synthesis of such compounds often involves the formation of substituted imidazoles, which are key components to functional molecules used in a variety of applications . The synthesis process often involves the formation of bonds during the formation of the imidazole . The synthesis of this specific compound has not been detailed in the retrieved papers .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. Unfortunately, the specific molecular structure analysis for this compound was not found in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not found in the retrieved papers .科学的研究の応用

I have conducted a search and found information on the general applications of quinoline derivatives, which may include the compound . Here’s a comprehensive analysis focusing on six unique applications:

Medicinal Chemistry

Quinoline derivatives display a broad range of pharmacological activities, such as anticancer, antiviral, anti-microbial, antifungal, anti-inflammatory, and anti-platelet aggregation activities. These properties make them important drug intermediates .

Anti-Malarial Applications

Quinoline derivatives are key components in anti-malarial drugs like chloroquine and quinine. Their effectiveness against malaria has made them crucial in the fight against this disease .

Antibacterial and Antitubercular Drugs

Some quinoline derivatives serve as potent antibacterial agents, including fluoroquinolones like ciprofloxacin. They are also used in anti-tubercular drugs such as bedaquiline .

Photovoltaic Applications

Quinoline derivatives are synthesized for third-generation photovoltaic applications due to their chemical properties that are beneficial for photovoltaic cells .

Synthesis Methods

Recent advancements in synthesis methods of quinoline derivatives have been highlighted, focusing on multicomponent reactions (MCRs) that allow for efficient and versatile strategies in organic synthesis .

Electrochemical Properties

Two-dimensional nanomaterials based on quinoline derivatives have unique electrochemical properties that are being explored for various technological applications .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-acetyl-1H-benzo[d]imidazole-2-carbaldehyde, which is synthesized from 2-aminobenzonitrile. The second intermediate is 3-(1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 6-chloro-4-phenylquinolin-2(1H)-one and 1-acetyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. These two intermediates are then coupled to form the final product, 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "2-aminobenzonitrile", "acetic anhydride", "sodium acetate", "6-chloro-4-phenylquinolin-2(1H)-one", "1-acetyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "1H-benzo[d]imidazole-2-carbaldehyde" ], "Reaction": [ "Synthesis of 1-acetyl-1H-benzo[d]imidazole-2-carbaldehyde:", "- 2-aminobenzonitrile is reacted with acetic anhydride and sodium acetate to form 1-acetyl-2-aminobenzene.", "- Thionyl chloride is added to the reaction mixture to form 1-acetyl-2-chloro-2-aminobenzene.", "- The resulting compound is then reacted with 1H-benzo[d]imidazole-2-carbaldehyde to form 1-acetyl-1H-benzo[d]imidazole-2-carbaldehyde.", "Synthesis of 3-(1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one:", "- 6-chloro-4-phenylquinolin-2(1H)-one is reacted with 1-acetyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid to form 3-(1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one.", "Coupling of intermediates to form final product:", "- 1-acetyl-1H-benzo[d]imidazole-2-carbaldehyde and 3-(1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one are coupled in the presence of a coupling agent such as EDCI or DCC to form 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one." ] } | |

CAS番号 |

320368-06-7 |

製品名 |

3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |

分子式 |

C29H22ClN5O3 |

分子量 |

523.98 |

IUPAC名 |

3-[2-acetyl-3-(1-acetylbenzimidazol-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C29H22ClN5O3/c1-16(36)34-24-11-7-6-10-22(24)31-28(34)25-15-23(33-35(25)17(2)37)27-26(18-8-4-3-5-9-18)20-14-19(30)12-13-21(20)32-29(27)38/h3-14,25H,15H2,1-2H3,(H,32,38) |

InChIキー |

JNCXMLXCCYKPKJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6N5C(=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,1,3-Benzothiadiazol-5-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2902392.png)

![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2902394.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902395.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2902404.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2902406.png)

![N-[2-(2-methoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2902407.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2902409.png)

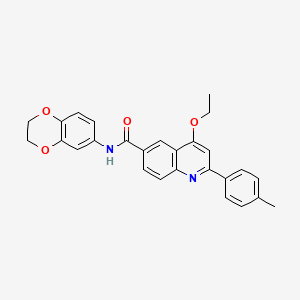

![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902410.png)